Bis(1H,1H,11H-Perfluoroundecyl)sulfate
Overview
Description
Bis(1H,1H,11H-Perfluoroundecyl)sulfate: is a chemical compound with the molecular formula C22H6F40O4S and a molecular weight of 1126.28 g/mol . It is known for its unique properties due to the presence of perfluorinated chains, which impart high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,11H-Perfluoroundecyl)sulfate typically involves the reaction of perfluoroundecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(1H,1H,11H-Perfluoroundecyl)sulfate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluoroundecanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(1H,1H,11H-Perfluoroundecyl)sulfate is used as a surfactant in various chemical processes due to its ability to reduce surface tension .
Biology: In biological research, it is used to study the interactions of perfluorinated compounds with biological membranes .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry: Industrially, it is used in the manufacture of coatings, lubricants, and fire-fighting foams .
Mechanism of Action
The mechanism of action of Bis(1H,1H,11H-Perfluoroundecyl)sulfate involves its interaction with molecular targets such as proteins and lipids. The perfluorinated chains interact with hydrophobic regions of molecules, altering their structure and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6F40O4S/c23-3(24)7(31,32)11(39,40)15(47,48)19(55,56)21(59,60)17(51,52)13(43,44)9(35,36)5(27,28)1-65-67(63,64)66-2-6(29,30)10(37,38)14(45,46)18(53,54)22(61,62)20(57,58)16(49,50)12(41,42)8(33,34)4(25)26/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCZEZGYNWAJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6F40O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1126.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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